Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-
Overview
Description
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- is an organic compound with the molecular formula C₁₂H₁₇N. This compound belongs to the class of heterocyclic compounds known as pyridines, which are characterized by a six-membered ring containing one nitrogen atom. The structure of Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- includes a fused bicyclic system, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted cyclooctenes can undergo cyclization in the presence of a suitable catalyst to form the desired bicyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research, aiming to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- can be compared with other similar compounds such as:
Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-: This compound lacks the methyl group at the 2-position, which can influence its chemical and biological properties.
Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-: The presence of a hydroxyl group at the 2-position can significantly alter its reactivity and applications.
Cycloocta[b]pyridine, 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-2-(1-piperazinyl)-: This derivative has additional functional groups that can enhance its biological activity and specificity.
Properties
IUPAC Name |
2-methyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-8-9-11-6-4-2-3-5-7-12(11)13-10/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGTYUWQSKHPKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCCCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482818 | |
Record name | Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59766-81-3 | |
Record name | Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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